ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(3,4-dimethylphenyl)-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a pyrazolopyrimidine moiety, and various functional groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dimethylphenyl)-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate likely involves multiple steps, including the formation of the thiophene ring, the introduction of the pyrazolopyrimidine moiety, and the attachment of various functional groups. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethylphenyl)-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3,4-dimethylphenyl)-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Evaluating its use in materials science or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dimethylphenyl)-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiophene derivatives, pyrazolopyrimidine compounds, and molecules with similar functional groups.
Uniqueness
The uniqueness of ethyl 4-(3,4-dimethylphenyl)-2-[2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]thiophene-3-carboxylate lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to related compounds.
Properties
Molecular Formula |
C28H25N5O4S2 |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H25N5O4S2/c1-4-37-27(36)23-21(18-11-10-16(2)17(3)12-18)14-38-25(23)30-22(34)15-39-28-31-24-20(13-29-32-24)26(35)33(28)19-8-6-5-7-9-19/h5-14H,4,15H2,1-3H3,(H,29,32)(H,30,34) |
InChI Key |
RKKQGZSCOWQTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
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